Carbazole derivative 1 Carbazole derivative 1 Carbazole derivative 1 is a carbazole derivative which can be used to reduce androgen or oestrogen levels in mammals, including humans.
Brand Name: Vulcanchem
CAS No.: 164914-28-7
VCID: VC0006925
InChI: InChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2
SMILES: C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F
Molecular Formula: C₁₈H₁₃FN₂
Molecular Weight: 276.3 g/mol

Carbazole derivative 1

CAS No.: 164914-28-7

Cat. No.: VC0006925

Molecular Formula: C₁₈H₁₃FN₂

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

Carbazole derivative 1 - 164914-28-7

CAS No. 164914-28-7
Molecular Formula C₁₈H₁₃FN₂
Molecular Weight 276.3 g/mol
IUPAC Name 2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole
Standard InChI InChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2
Standard InChI Key LFCQNAOJQWIHSR-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F
Canonical SMILES C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

Carbazole derivative 1 consists of a carbazole scaffold—a fused tricyclic system comprising two benzene rings linked by a pyrrole ring—modified at the 2-position with a fluorine atom and the 7-position with a (3-pyridinyl)methyl group . The fluorine atom introduces electronegativity, enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces, while the pyridinylmethyl side chain contributes to solubility in polar solvents like dimethyl sulfoxide (DMSO) . The canonical SMILES notation FC1=CC(NC2=C3C=CC(CC4=CC=CN=C4)=C2)=C3C=C1\text{FC1=CC(NC2=C3C=CC(CC4=CC=CN=C4)=C2)=C3C=C1} reflects these substitutions, which create a planar yet sterically accessible structure for target binding .

Physicochemical Profile

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC18H13FN2\text{C}_{18}\text{H}_{13}\text{FN}_2
Molecular Weight276.31 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C, stable for 1 month

The compound’s solubility profile suggests suitability for in vitro assays, though its stability under physiological conditions remains to be fully characterized .

Biological Activities and Pharmacological Applications

Hormonal Modulation Mechanisms

Carbazole derivative 1 exhibits selective activity in regulating steroid hormone levels. Preclinical studies indicate its ability to reduce circulating androgens (e.g., testosterone) and estrogens (e.g., estradiol) in mammalian models, potentially through interference with steroidogenic enzymes or receptor antagonism . A patent (WO 1996014090 A1) describes its formulation with cyclodextrins to enhance bioavailability, underscoring its therapeutic potential in hormone-dependent conditions such as prostate cancer, breast cancer, and polycystic ovary syndrome .

Synthesis and Structural Optimization

Synthetic Routes

Though detailed synthetic protocols for carbazole derivative 1 are proprietary, analogous carbazole derivatives are typically synthesized via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones to form the carbazole core.

  • Ullmann Coupling: Introduction of aryl halides to install substituents like the pyridinylmethyl group .

  • Post-Functionalization: Fluorination via electrophilic substitution or nucleophilic aromatic substitution .

The pyridinylmethyl moiety likely originates from a Mannich reaction or alkylation step, as seen in related carbazole syntheses .

Comparative Analysis with Related Carbazole Derivatives

Carbazole derivative 1 occupies a niche between classical carbazoles and bioactive analogues:

CompoundStructural FeaturesPrimary Applications
CarbazoleUnsubstituted tricyclic coreOrganic electronics, dyes
EllipticinePyridine-fused carbazoleAnticancer (topoisomerase II inhibition)
Carbazole derivative 12-Fluoro, 7-(pyridinylmethyl)Hormonal modulation

Unlike ellipticine, which intercalates DNA, derivative 1’s biological activity arises from enzyme or receptor interactions, highlighting the impact of substituents on mechanism .

Recent Advances and Future Directions

Expanding Therapeutic Indications

While current research focuses on hormonal regulation, the structural similarity to antimicrobial carbazoles (e.g., derivatives with sulfonamide groups) suggests unexplored potential in infectious diseases. Computational docking studies could elucidate its affinity for bacterial targets like dihydrofolate reductase .

Formulation Challenges

Improving aqueous solubility remains critical for clinical translation. Nanoencapsulation or prodrug strategies may mitigate limitations observed in early formulations .

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